![molecular formula C19H19NO4 B13367018 1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B13367018.png)
1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-2,3-dione is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-2,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the 2,3-dione functionality. The final step involves the attachment of the 2-(4-isopropoxyphenoxy)ethyl side chain. Specific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, can be employed to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the 2,3-dione functionality to other forms, such as alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents on the indole core or the side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typical conditions include the use of organic solvents, controlled temperatures, and specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole core can lead to the formation of indole-2,3-diones, while reduction can yield indole-2,3-diols. Substitution reactions can introduce a wide range of functional groups, resulting in diverse indole derivatives.
Scientific Research Applications
1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-2,3-dione has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: Indole derivatives are known for their biological activities, such as antiviral, anticancer, and antimicrobial properties. This compound can be studied for its potential biological effects and mechanisms of action.
Medicine: The compound may have therapeutic potential due to its ability to interact with biological targets. Research can focus on its efficacy and safety as a drug candidate.
Industry: The compound can be used in the development of new materials, such as dyes, polymers, and catalysts. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The 2,3-dione functionality may also play a role in the compound’s reactivity and biological effects. Detailed studies on the molecular targets and pathways involved can provide insights into its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde: This compound features a similar structure but with a carbaldehyde group instead of the 2,3-dione functionality.
1-{1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indol-3-yl}-1-propanone: This compound has a propanone group, making it structurally similar but with different chemical properties.
Uniqueness
1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-2,3-dione is unique due to its specific combination of the indole core, 2,3-dione functionality, and the 2-(4-isopropoxyphenoxy)ethyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H19NO4 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-[2-(4-propan-2-yloxyphenoxy)ethyl]indole-2,3-dione |
InChI |
InChI=1S/C19H19NO4/c1-13(2)24-15-9-7-14(8-10-15)23-12-11-20-17-6-4-3-5-16(17)18(21)19(20)22/h3-10,13H,11-12H2,1-2H3 |
InChI Key |
DQJNNNPXWXTSFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OCCN2C3=CC=CC=C3C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13366935.png)
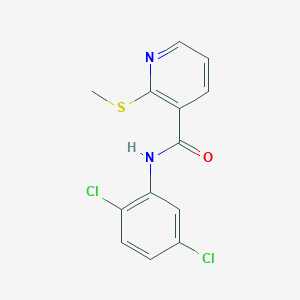
![6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B13366943.png)

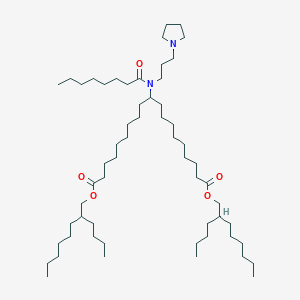
![4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide](/img/structure/B13366953.png)

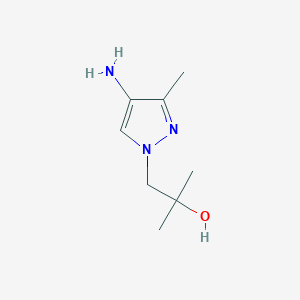
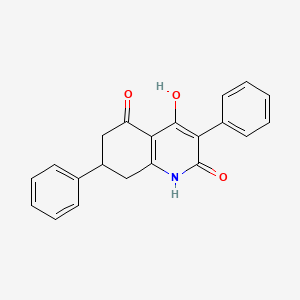
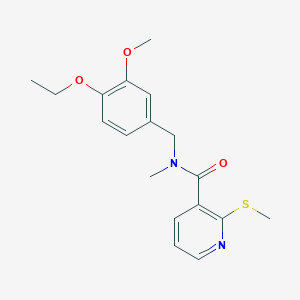

![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366999.png)
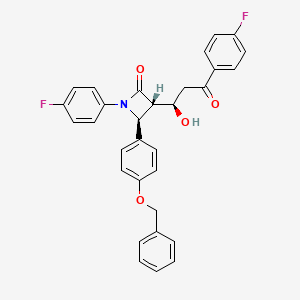
![2-{[4-(Acetylamino)phenyl]sulfanyl}benzyl acetate](/img/structure/B13367010.png)
